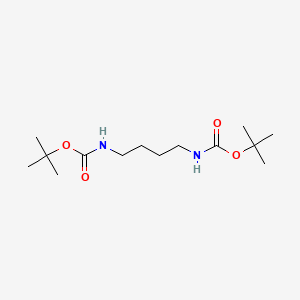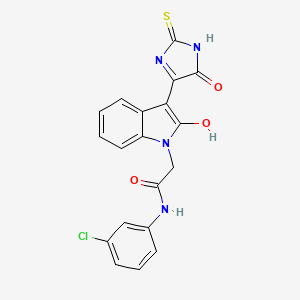
US10272074, Example 460
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed look at how the compound is synthesized. It would include the starting materials, the conditions under which the reaction takes place, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .科学的研究の応用
In-House Scientific Research and External Knowledge Utilization
The pharmaceutical industry has shown that in-house scientific research significantly enhances the capacity of firms to leverage external scientific knowledge effectively. A study examining the US pharmaceutical industry during the 1980s revealed that companies with robust in-house scientific research programs were more adept at exploiting outside scientific information, underlining the competitive advantage gained from internal research capabilities. This relationship was supported by statistical analysis of the largest US-based drug manufacturers, highlighting the positive correlation between company patents and their scientific publications, even after adjusting for R&D scale (Gambardella, 1992).
Advancements in Drug Research Methodologies
Drug research methodologies have evolved significantly, with the adoption of novel approaches like PET (Positron Emission Tomography) offering insights into the pharmacokinetic and pharmacodynamic properties of drugs. This advancement allows for a direct assessment of drug actions in humans and animals, marking a significant leap in understanding drug behavior, therapeutic effectiveness, and potential toxicities. The emergence of high-resolution, small-animal PET cameras introduces the possibility of incorporating imaging into early drug development stages, facilitating longitudinal studies and the examination of genetically modified animals. This technological innovation positions PET as a crucial tool in drug development, enabling a more detailed exploration of molecular mechanisms underlying drug actions (Fowler et al., 1999).
Challenges in Pharmaceutical R&D Efficiency
Despite advancements in scientific and technological domains that should theoretically increase the efficiency of commercial drug research and development (R&D), the pharmaceutical industry has faced declining R&D efficiency. The number of new drugs approved per billion US dollars spent on R&D has been halving approximately every nine years since 1950. This decline has prompted discussions on the underlying causes and potential solutions, highlighting the necessity for a more systematic analysis of R&D efficiency challenges. Factors such as the "better than the Beatles" problem, cautious regulatory approaches, excessive financial investments without proportional returns, and a bias towards basic research over practical application have been identified as primary causes of this decline (Scannell et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15-19-20(23)18(22(28)24-13-12-16-8-4-2-5-9-16)14-25-21(19)27(26-15)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIYYXOTVMWICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2926905.png)

![Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2926909.png)
![2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide](/img/structure/B2926910.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate](/img/structure/B2926912.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)

![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)


![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)